Product packaging for 1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone(Cat. No.:)

1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone

Cat. No.: B12081321
M. Wt: 210.27 g/mol
InChI Key: HUKOIJGTTHEZKK-UHFFFAOYSA-N
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Description

1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone (CAS 893734-40-2) is a high-purity organic compound with a molecular formula of C15H14O and a molecular weight of 210.27 g/mol . This acetyl-functionalized biphenyl derivative serves as a versatile precursor and organic building block in advanced materials research and pharmaceutical development. A key research application for carbonyl-functionalized aromatic linkers of this type is in the construction of Metal-Organic Frameworks (MOFs), which are porous, crystalline materials with significant potential in gas storage, separation, and heterogeneous catalysis . The biphenyl core provides structural rigidity, while the acetyl and methyl groups can be utilized for further chemical modification or to influence the electronic properties and crystal packing of the final molecular or material structure. This compound is intended for research applications as a synthetic intermediate. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O B12081321 1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

IUPAC Name

1-[3-(3-methylphenyl)phenyl]ethanone

InChI

InChI=1S/C15H14O/c1-11-5-3-7-14(9-11)15-8-4-6-13(10-15)12(2)16/h3-10H,1-2H3

InChI Key

HUKOIJGTTHEZKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=CC=C2)C(=O)C

Origin of Product

United States

Chemical Reactivity and Mechanistic Pathways of 1 3 Methyl 1,1 Biphenyl 3 Yl Ethanone

Reactions Involving the Ethanone (B97240) Functional Group

The carbonyl and adjacent methyl group of the ethanone substituent are the primary sites of reactivity, engaging in reduction, oxidation, nucleophilic addition, and condensation reactions.

Reduction of the Ketone to Corresponding Alcohols

The ketone functionality of 1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone can be readily reduced to the corresponding secondary alcohol, 1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanol. This transformation can be achieved through various methods, including catalytic hydrogenation and the use of hydride reagents.

Catalytic Hydrogenation:

Catalytic hydrogenation over metal catalysts such as ruthenium on carbon (Ru/C) or Raney Nickel is an effective method for the reduction of ketones to alcohols. nih.gov These reactions are typically carried out under hydrogen pressure and may require elevated temperatures. nih.gov The choice of catalyst and reaction conditions, including solvent and temperature, can significantly influence the reaction rate and selectivity. nih.govlanl.gov For instance, the use of methanol (B129727) as a solvent has been shown to be effective in the hydrogenation of aromatic ketones. lanl.gov

Biocatalytic Reduction:

Enzymatic and whole-cell biocatalysis present a green and highly selective alternative for the asymmetric reduction of ketones to chiral alcohols. researchgate.netnih.govresearchgate.net Carbonyl reductases, often from microbial sources like E. coli or Rhodococcus erythropolis, can produce the corresponding alcohol with high enantiomeric excess. nih.govresearchgate.net This approach is particularly valuable in the synthesis of optically active pharmaceutical intermediates. researchgate.netresearchgate.net

Table 1: Reagents for the Reduction of Ketones to Alcohols
Reagent/CatalystDescription
Ru/CA heterogeneous catalyst used for hydrogenation. nih.gov
Raney NickelAnother common heterogeneous catalyst for hydrogenation. nih.gov
Carbonyl ReductaseAn enzyme that catalyzes the reduction of ketones. nih.gov
E. coli (recombinant)A whole-cell biocatalyst expressing carbonyl reductase. nih.gov
Rhodococcus erythropolisA microbial source of alcohol dehydrogenase for reduction. researchgate.net

Oxidation Reactions of the Ethanone Moiety

The ethanone group can undergo oxidation through several pathways, most notably the Baeyer-Villiger oxidation and the haloform reaction.

Baeyer-Villiger Oxidation:

This reaction converts ketones to esters by treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide in the presence of a Lewis acid. wikipedia.orgorganicchemistrytutor.comorganic-chemistry.org The reaction involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom. organicchemistrytutor.com The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction, with the group better able to stabilize a positive charge migrating preferentially. organic-chemistry.org The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organicchemistrytutor.comorganic-chemistry.org For this compound, the biphenyl (B1667301) group would be expected to migrate, yielding the corresponding phenyl acetate (B1210297) derivative.

Haloform Reaction:

As a methyl ketone, this compound can undergo the haloform reaction when treated with a halogen (chlorine, bromine, or iodine) in the presence of a strong base like sodium hydroxide (B78521). wikipedia.orgbyjus.commasterorganicchemistry.com This reaction proceeds through the exhaustive halogenation of the methyl group, followed by cleavage of the resulting trihalomethyl ketone by the hydroxide ion. masterorganicchemistry.comlibretexts.org The products are a carboxylate salt (3'-methyl-[1,1'-biphenyl]-3-carboxylate) and a haloform (chloroform, bromoform, or iodoform). wikipedia.orgbyjus.com This reaction serves as a classical chemical test for methyl ketones, known as the iodoform (B1672029) test when iodine is used, which produces a characteristic yellow precipitate of iodoform. wikipedia.org

Table 2: Oxidation Reactions of the Ethanone Group
ReactionReagentsProduct Type
Baeyer-Villiger OxidationPeroxyacid (e.g., mCPBA)Ester wikipedia.orgorganicchemistrytutor.com
Haloform ReactionHalogen (Cl₂, Br₂, I₂) + Base (e.g., NaOH)Carboxylic Acid + Haloform wikipedia.orgbyjus.com

Nucleophilic Addition Reactions at the Carbonyl Center (e.g., Grignard Reagents)

The electrophilic carbonyl carbon of the ethanone group is a prime target for nucleophilic attack. Grignard reagents (R-Mg-X) are potent carbon-based nucleophiles that readily add to ketones to form tertiary alcohols after an acidic workup. leah4sci.commasterorganicchemistry.com The reaction of this compound with a Grignard reagent, such as methylmagnesium bromide, would yield a tertiary alcohol. The reaction proceeds by the nucleophilic addition of the Grignard reagent to the carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated to give the final alcohol product. leah4sci.com

Condensation Reactions of Acetophenone (B1666503) Derivatives

The α-hydrogens of the ethanone's methyl group are acidic and can be removed by a base to form an enolate ion. This enolate can then act as a nucleophile in condensation reactions, such as the aldol (B89426) condensation. blogspot.comazom.com

In a mixed or crossed aldol condensation, the enolate of this compound can react with an aldehyde that cannot form an enolate itself (lacking α-hydrogens), such as benzaldehyde, to form an α,β-unsaturated ketone after dehydration of the initial β-hydroxy ketone adduct. blogspot.comazom.com To favor the mixed condensation product and minimize self-condensation, the reaction is often carried out by slowly adding the ketone to a mixture of the aldehyde and the base. chegg.com

Aromatic Substitution Reactions on the Biphenyl Core

The biphenyl ring system is susceptible to electrophilic aromatic substitution, with the position of substitution being influenced by the existing substituents.

Electrophilic Aromatic Substitution (EAS)

In this compound, both rings can potentially undergo electrophilic attack. The acetyl group on one ring is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the methyl group on the other ring is an activating, ortho- and para-directing group. youtube.com Therefore, electrophilic substitution is more likely to occur on the methyl-substituted ring.

The phenyl group itself is an ortho-, para-directing activator. Thus, on the acetyl-substituted ring, the positions ortho to the biphenyl linkage are activated. However, the deactivating effect of the acetyl group is stronger. On the methyl-substituted ring, the positions ortho and para to the methyl group are activated. The position para to the methyl group is also ortho to the other phenyl ring, making it a likely site for substitution. The positions ortho to the methyl group would also be reactive.

For example, in a nitration reaction using a mixture of nitric acid and sulfuric acid, the nitro group would be expected to add to the methyl-substituted ring, primarily at the positions ortho and para to the methyl group. youtube.com

Nucleophilic Aromatic Substitution (NAS) on Substituted Phenyl Rings

Nucleophilic Aromatic Substitution (NAS) is a critical reaction pathway for modifying aromatic rings, particularly those bearing electron-withdrawing groups. In the case of this compound, the acetyl group on one of the phenyl rings is a moderate electron-withdrawing group. This group deactivates the ring towards electrophilic aromatic substitution but, conversely, can facilitate nucleophilic attack, especially if a suitable leaving group is present at the ortho or para positions.

The mechanism of NAS typically proceeds via an addition-elimination pathway, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of an electron-withdrawing group, such as the acetyl group in the target molecule, is crucial for stabilizing this negatively charged intermediate. masterorganicchemistry.com Subsequent elimination of a leaving group restores the aromaticity of the ring.

For a successful NAS reaction on either phenyl ring of this compound, a good leaving group, such as a halide, would need to be present. The reactivity of halogens as leaving groups in NAS reactions follows the general trend of F > Cl > Br > I, which is opposite to their trend in SN1/SN2 reactions. masterorganicchemistry.com This is because the rate-determining step is typically the initial nucleophilic attack, and the high electronegativity of fluorine strongly enhances the electrophilicity of the carbon atom to which it is attached. masterorganicchemistry.com

In the context of this compound, if a halogen were introduced, for example, at a position para to the acetyl group, the ring would be activated for NAS. The reaction of such a hypothetical halo-derivative with a nucleophile, like sodium methoxide, would likely lead to the substitution of the halogen with the methoxy (B1213986) group. chegg.com

Derivatization Strategies via the Biphenyl System

The biphenyl scaffold of this compound offers a versatile platform for a variety of derivatization strategies. These modifications can be targeted at the ketone functionality or the aromatic rings themselves, leading to a diverse array of novel compounds with potentially interesting chemical and biological properties. nih.govnih.gov

Formation of Heterocyclic Derivatives

The ethanone moiety of this compound is a prime site for the construction of heterocyclic rings. The ketone's carbonyl group can readily undergo condensation reactions with a range of dinucleophiles to yield various heterocyclic systems.

For instance, condensation with hydrazines or substituted hydrazines can produce pyrazole (B372694) derivatives. Similarly, reaction with hydroxylamine (B1172632) can yield isoxazoles. The Paal-Knorr synthesis, a classical method for synthesizing furans, pyrroles, and thiophenes, could also be adapted. Furthermore, more complex heterocyclic structures can be accessed through multi-component reactions involving the ketone.

Modern synthetic methods, such as the use of propylphosphonic anhydride (B1165640) (T3P) as a promoter, can facilitate the condensation of ketones with various partners to form N-alkenylated heterocycles. diva-portal.org This approach could be applied to this compound to synthesize a range of indole (B1671886), benzotriazole, or indazole derivatives. diva-portal.org

A general scheme for such a transformation is presented below:

Reactant 1Reactant 2Product Type
This compoundHydrazinePyrazole derivative
This compoundSubstituted IndoleN-alkenylated indole derivative
This compound1,2-DiamineDiazepine derivative

This table represents potential reaction pathways for the formation of heterocyclic derivatives.

Modification of Aromatic Rings for Further Functionalization

The two phenyl rings of the biphenyl system provide ample opportunity for further functionalization to tailor the molecule's properties. While the existing methyl and acetyl groups direct electrophilic substitution to specific positions, modern cross-coupling reactions offer more precise control over the introduction of new substituents.

A powerful strategy involves the initial halogenation of one or both aromatic rings, followed by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Chan-Evans-Lam reactions. nih.gov The Suzuki-Miyaura reaction, for example, is exceptionally versatile for forming new carbon-carbon bonds by coupling an organoboron compound with a halide. nih.govrsc.org This would allow for the introduction of a wide range of alkyl, aryl, or heteroaryl groups onto the biphenyl core.

The Chan-Evans-Lam coupling provides a route to C-N or C-O bond formation, enabling the synthesis of arylamines or ethers. nih.gov These reactions are often characterized by their high functional group tolerance and can be performed under mild conditions.

An illustrative summary of potential modifications is provided in the table below:

Starting Material ModificationCoupling PartnerReaction TypeResulting Functionalization
Halogenation of a phenyl ringArylboronic acidSuzuki-MiyauraIntroduction of a new aryl group
Halogenation of a phenyl ringAmineBuchwald-HartwigFormation of an arylamine
Halogenation of a phenyl ringAlcoholChan-Evans-LamFormation of an ether linkage

This table outlines strategies for the functionalization of the aromatic rings.

Stereochemical Considerations and Atropisomerism in Biphenyl Systems

A fascinating aspect of the stereochemistry of biphenyl compounds is the phenomenon of atropisomerism. unacademy.compharmaguideline.com Atropisomers are stereoisomers that arise from restricted rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of the individual isomers. chiralpedia.com In biphenyls, this restricted rotation is typically caused by the presence of bulky substituents at the ortho positions (positions 2, 2', 6, and 6') of the two phenyl rings. slideshare.net

These bulky groups sterically hinder the free rotation around the C-C single bond that connects the two rings, forcing the rings to be non-coplanar. pharmaguideline.com If the substitution pattern on each ring is asymmetric, the molecule can lack a plane of symmetry and thus be chiral, existing as a pair of non-superimposable mirror images (enantiomers). chiralpedia.com

The compound this compound, with substituents at the meta-positions (3 and 3'), does not have bulky groups in the ortho positions. Therefore, the rotational barrier around the biphenyl linkage is expected to be relatively low, and the molecule will not exhibit atropisomerism under normal conditions.

However, the introduction of sufficiently large groups at one or more of the ortho positions of this compound could induce atropisomerism. For example, the addition of groups like tert-butyl or nitro at the 2- and 2'- positions could create a high enough rotational barrier to allow for the separation of stable atropisomers.

The stability of atropisomers is influenced by the size and nature of the ortho substituents. rsc.org Larger groups lead to higher rotational barriers and more stable atropisomers. The study of atropisomerism is significant as many biologically active molecules, including some natural products and pharmaceuticals, are atropisomeric. unacademy.com

Spectroscopic and Crystallographic Characterization for Structural Elucidation of 1 3 Methyl 1,1 Biphenyl 3 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone, both ¹H and ¹³C NMR are essential for mapping the connectivity and chemical environments of the atoms.

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. The structure of this compound contains two methyl groups (one on a phenyl ring and one from the acetyl group) and eight aromatic protons, all in unique chemical environments.

The acetyl methyl protons (-COCH₃) are expected to produce a sharp singlet in the upfield region, typically around δ 2.65 ppm. The biphenyl (B1667301) methyl protons (-C₆H₄-CH₃) would also appear as a singlet, slightly further upfield, around δ 2.46 ppm. rsc.org The eight aromatic protons would reside in the downfield region (δ 7.20-8.20 ppm), displaying complex splitting patterns (multiplets, doublets, triplets) due to spin-spin coupling with their neighbors. rsc.org The protons on the acetyl-substituted ring, particularly those ortho to the electron-withdrawing acetyl group, are expected to be the most downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Acetyl CH₃ ~2.65 Singlet (s)
Biphenyl CH₃ ~2.46 Singlet (s)

Note: Predicted values are based on the analysis of structurally similar compounds and established chemical shift theory.

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For this compound, a total of 15 distinct carbon signals are anticipated.

The most downfield signal corresponds to the carbonyl carbon of the acetyl group, expected around δ 197.7 ppm. rsc.org The twelve aromatic carbons would generate signals in the δ 124-142 ppm range. The specific shifts are influenced by the substituents; the carbons directly attached to the other phenyl ring (ipso-carbons) and the carbon bearing the acetyl group would have characteristic shifts within this range. rsc.org The two methyl carbons would appear at the most upfield positions, with the biphenyl methyl carbon expected around δ 21.6 ppm and the acetyl methyl carbon around δ 26-27 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
Carbonyl C=O ~198
Aromatic C's ~124 - 142
Acetyl CH₃ ~27

Note: Predicted values are based on the analysis of structurally similar compounds and established chemical shift theory.

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal proton-proton (¹H-¹H) coupling networks within each of the two phenyl rings, allowing for the assignment of adjacent aromatic protons.

HSQC: This experiment correlates directly bonded proton and carbon atoms, linking the signals from the ¹H NMR spectrum to their corresponding carbons in the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule. The IR and Raman spectra of this compound would be dominated by vibrations characteristic of the ketone and the substituted aromatic rings.

The most prominent feature in the IR spectrum would be a strong absorption band corresponding to the C=O stretching vibration of the ketone group, expected in the region of 1685-1700 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be just below 3000 cm⁻¹. The region between 1450-1600 cm⁻¹ would contain several bands due to aromatic C=C ring stretching. nist.govnist.gov Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric aromatic ring vibrations and the C=C bonds. rsc.orgnih.gov

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity (IR)
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium
Ketone C=O Stretch 1685 - 1700 Strong

Note: Predicted values are based on characteristic group frequencies and data from related compounds. nist.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions characteristic of the biphenyl chromophore, modified by the presence of the acetyl group. The parent compound, 3-methyl-1,1'-biphenyl, exhibits a maximum absorption (λmax) around 252 nm, which is attributed to π → π* transitions within the conjugated aromatic system. nist.gov The addition of the acetyl group, which extends the conjugation, is expected to cause a bathochromic (red) shift, moving the λmax to a longer wavelength. An additional, weaker absorption band corresponding to the n → π* transition of the carbonyl group may also be observed at a longer wavelength. np-mrd.org

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₅H₁₄O, corresponding to a monoisotopic mass of approximately 210.10 Da. sigmaaldrich.com

The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 210. A key fragmentation pathway would be the loss of a methyl radical (•CH₃) from the acetyl group to give a strong peak at m/z = 195 (the [M-15]⁺ ion). Another major fragmentation would be the cleavage of the entire acetyl group, resulting in a base peak at m/z = 167, which corresponds to the 3-methylbiphenyl (B165614) cation. nist.govnist.gov

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

No data available.

No data available.

No data available.

Theoretical and Computational Investigations of 1 3 Methyl 1,1 Biphenyl 3 Yl Ethanone

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the electronic structure of molecules. rsc.orgniscpr.res.in DFT methods are employed to calculate the ground state properties of 1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone, providing a foundational understanding of its behavior. rsc.orglibretexts.org These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311G(d,p), which offer a balance of accuracy and computational cost. libretexts.org

Geometry Optimization and Conformational Landscape Exploration

Before electronic properties can be accurately calculated, the molecule's most stable three-dimensional structure, or its ground-state geometry, must be determined. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. niscpr.res.in

For this compound, a key structural feature is the dihedral angle between the two phenyl rings. Due to steric hindrance between the rings, biphenyl (B1667301) and its derivatives are typically non-planar. mdpi.com The presence of substituents—a methyl group on one ring and an acetyl group on the other—influences the preferred conformation. Conformational analysis involves calculating the energy of the molecule as the dihedral angle between the rings is systematically varied, allowing for the identification of the lowest energy conformer and the energy barriers to rotation. rsc.orgrsc.org Such studies are essential as the molecular conformation dictates its electronic properties and potential interactions. rsc.org

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. libretexts.org

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap implies the molecule is more reactive. libretexts.org For this compound, the distribution of these orbitals would likely show the HOMO localized on the electron-rich biphenyl system and the LUMO potentially involving the electron-withdrawing acetyl group, facilitating intramolecular charge transfer. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Data This table illustrates the type of data generated from DFT calculations; specific values for the target compound are not available in the cited literature.

Parameter Description Hypothetical Value
E(HOMO) Energy of the Highest Occupied Molecular Orbital e.g., -6.2 eV
E(LUMO) Energy of the Lowest Unoccupied Molecular Orbital e.g., -1.8 eV

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | e.g., 4.4 eV |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. niscpr.res.in The MEP surface is colored to represent different potential values:

Red: Indicates regions of negative electrostatic potential, rich in electrons, which are susceptible to electrophilic attack.

Blue: Indicates regions of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green: Represents regions of neutral potential.

For this compound, the MEP map would likely show a region of high electron density (red) around the oxygen atom of the acetyl group due to its high electronegativity. niscpr.res.innih.gov Regions of positive potential (blue) would likely be found around the hydrogen atoms. This analysis helps to identify sites for intermolecular interactions. nih.gov

Natural Bonding Orbital (NBO) Analysis for Charge Distribution

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating complex wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and atomic charges. acs.orglibretexts.org This method investigates charge transfer interactions (hyperconjugation) between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. libretexts.org For the target compound, NBO analysis would reveal the nature of the bonding within the biphenyl rings and the acetyl group, as well as the delocalization of electron density across the molecule.

Prediction and Correlation of Spectroscopic Data

Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. niscpr.res.indocbrown.info

Theoretical NMR Chemical Shift Calculations (e.g., GIAO Method)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) can provide valuable confirmation of a proposed structure. niscpr.res.in The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR shielding tensors, from which chemical shifts are derived. docbrown.info

To perform these calculations, the molecule is first optimized using a DFT method. Then, the GIAO calculation is run on the optimized geometry. docbrown.info The calculated chemical shifts for the ¹H and ¹³C atoms of this compound would be compared to experimental values, if available. A good correlation between the theoretical and experimental spectra provides strong support for the identified structure. niscpr.res.in The chemical shifts are influenced by the electronic environment of each nucleus; for instance, protons on the aromatic rings will have different shifts depending on their position relative to the electron-donating methyl group and the electron-withdrawing acetyl group.

Table 2: Hypothetical ¹³C and ¹H NMR Chemical Shift Data This table illustrates the type of data generated from GIAO calculations; specific values for the target compound are not available in the cited literature.

Atom Type Position Predicted Chemical Shift (ppm)
¹³C Carbonyl (C=O) ~198 ppm
¹³C Aromatic (unsubstituted) ~125-130 ppm
¹³C Aromatic (substituted) ~135-145 ppm
¹³C Methyl (acetyl) ~26 ppm
¹³C Methyl (ring) ~21 ppm
¹H Aromatic ~7.2-8.0 ppm
¹H Methyl (acetyl) ~2.6 ppm

| ¹H | Methyl (ring) | ~2.4 ppm |

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

No studies detailing the vibrational frequencies or Potential Energy Distribution (PED) for this compound have been found. Such an analysis would typically involve Density Functional Theory (DFT) calculations to predict the infrared and Raman spectra of the molecule. The PED analysis would further assign the calculated vibrational modes to specific atomic and group motions within the molecule, such as the stretching of the carbonyl group (C=O), the methyl group (C-H), and the various vibrations of the biphenyl rings.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectral Simulation

There are currently no available Time-Dependent Density Functional Theory (TD-DFT) studies that have simulated the UV-Vis absorption spectrum of this compound. A TD-DFT calculation would predict the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in the experimental UV-Vis spectrum. This analysis would provide insights into the electronic structure and the nature of the molecular orbitals involved in the electronic excitations of the compound.

Quantum Chemical Analysis of Reactivity and Stability

A quantum chemical analysis of the reactivity and stability of this compound has not been reported in the available literature. This type of investigation typically involves the calculation of various molecular properties and reactivity descriptors, such as:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior and reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of molecular stability.

Molecular Electrostatic Potential (MEP): An MEP map would illustrate the charge distribution and identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential, derived from the HOMO and LUMO energies, would provide a quantitative measure of the molecule's reactivity and stability.

Without dedicated computational studies, data for these descriptors for this compound remains unavailable.

Modeling of Intermolecular Interactions and Crystal Packing

No research has been published on the modeling of intermolecular interactions and the prediction of the crystal packing of this compound. Such studies would typically employ methods like Hirshfeld surface analysis or quantum theory of atoms in molecules (QTAIM) to investigate the nature and strength of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces, π-π stacking) that govern the crystal structure. Crystal structure prediction methods could also be used to identify energetically favorable packing arrangements.

Advanced Synthetic Applications of 1 3 Methyl 1,1 Biphenyl 3 Yl Ethanone

Role as an Intermediate in Multi-Step Organic Synthesis

The presence of a reactive ketone and a modifiable biphenyl (B1667301) core makes 1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone a valuable intermediate in the synthesis of more complex molecular architectures. Its utility spans the creation of diverse biphenyl derivatives and the construction of larger, fused aromatic systems.

Synthesis of Complex Biphenyl Derivatives

The core structure of this compound serves as a foundational platform for the synthesis of a wide array of more complex biphenyl derivatives. The true power of this intermediate lies in its capacity for functional group transformations and carbon-carbon bond-forming reactions.

Standard palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in the synthesis of biphenyls. harvard.edu In a similar vein, the halogenated precursors to this compound can be readily diversified. For instance, a bromo-substituted precursor can undergo Suzuki coupling with various arylboronic acids to introduce a wide range of substituents onto the biphenyl framework. This modular approach allows for the systematic variation of the electronic and steric properties of the final biphenyl product.

The acetyl group of this compound provides another reactive handle for derivatization. It can undergo a multitude of classical ketone reactions, including but not limited to:

Reduction: Reduction of the ketone to a secondary alcohol opens up pathways to ethers and esters, further expanding the library of accessible derivatives.

Oxidation: Baeyer-Villiger oxidation can convert the ketone into an ester, providing a route to phenolic derivatives after hydrolysis.

Condensation Reactions: Aldol (B89426) condensation with various aldehydes and ketones can extend the carbon framework, leading to the formation of α,β-unsaturated ketones, which are themselves versatile intermediates for conjugate addition reactions.

Amination: Reductive amination can introduce nitrogen-containing functional groups, a common feature in many biologically active molecules.

Through the sequential or combinatorial application of these synthetic transformations, a diverse library of complex biphenyl derivatives can be generated from this compound, each with unique properties tailored for specific applications.

Construction of Fused or Polycyclic Aromatic Systems

The strategic placement of the acetyl group in this compound makes it a suitable precursor for the synthesis of fused or polycyclic aromatic systems through intramolecular cyclization reactions. These reactions are critical for generating planar, conjugated systems often found in materials science and medicinal chemistry.

One potential pathway involves the intramolecular cyclization of 1,1'-biphenyl aldehydes and ketones to furnish phenanthrene (B1679779) derivatives. rsc.org This transformation can be promoted by reagents such as potassium tert-butoxide in DMF. rsc.org By analogy, derivatives of this compound, appropriately functionalized on the second phenyl ring, could undergo similar cyclizations to yield substituted phenanthrene cores.

Furthermore, intramolecular electrophilic cyclization represents another powerful strategy. For example, related 1-[4'-methoxy(1,1'-biphenyl)2-yl]alkynones have been shown to undergo iodine monochloride-induced intramolecular cyclization to afford spiroconjugated molecules. While not a direct application of the title compound, this illustrates the potential for the ketone functionality to be transformed into a reactive group that can participate in ring-closing reactions.

The synthesis of large polycyclic aromatic hydrocarbons (PAHs) often involves the cyclization of strategically designed precursors. shu.edu The biphenyl framework of this compound provides a solid foundation for building such precursors. For instance, the methyl group could be functionalized to introduce a reactive moiety that, in concert with the acetyl group or a derivative thereof, could facilitate an intramolecular cyclization cascade to form more extended aromatic systems.

Building Block for Functional Materials Research

The biphenyl unit is a cornerstone in the design of functional organic materials due to its rigidity, planarity (or controlled non-planarity), and ability to mediate electronic communication. This compound, as a modifiable biphenyl derivative, is therefore a valuable building block in this field. Biphenyl derivatives are widely utilized in the development of organic light-emitting diodes (OLEDs) and liquid crystals. rsc.org

Application in Organic Light-Emitting Diodes (OLEDs) and Liquid Crystals

The performance of Organic Light-Emitting Diodes (OLEDs) is heavily reliant on the properties of the organic materials used in their various layers, including the emissive layer and charge-transporting layers. Biphenyl derivatives are frequently employed in these devices due to their excellent thermal and chemical stability, and their tunable electronic properties. rsc.org For instance, bistriazoles with a biphenyl core have been developed as electron-favorable bipolar host materials for efficient blue phosphorescent OLEDs. researchgate.net While direct use of this compound in OLEDs is not extensively documented in readily available literature, its structure is analogous to precursors used in the synthesis of OLED materials. The acetyl and methyl groups can be chemically modified to tune the electronic properties (e.g., HOMO/LUMO levels) and to attach other functional moieties, such as hole- or electron-transporting groups. nih.gov

In the realm of liquid crystals, the elongated and rigid nature of the biphenyl core is a key structural feature for inducing mesomorphic behavior. researchgate.netresearchgate.net The synthesis of calamitic (rod-shaped) liquid crystals often incorporates biphenyl units. researchgate.net The presence of terminal and lateral functional groups significantly influences the type of mesophase (e.g., nematic, smectic) and the transition temperatures. This compound can serve as a starting material for the synthesis of such liquid crystalline materials. The acetyl group can be transformed into various ester or Schiff base linkages, which are common connecting groups in liquid crystal design. The methyl group can act as a lateral substituent, influencing the packing and, consequently, the mesomorphic properties of the final molecule.

Functional Material Potential Role of this compound Key Structural Features
OLEDsPrecursor for host materials or emitters.Biphenyl core for stability and charge transport. Acetyl and methyl groups for functionalization to tune electronic properties.
Liquid CrystalsBuilding block for calamitic liquid crystals.Rigid biphenyl core. Acetyl group for conversion to linking groups (esters, Schiff bases). Methyl group as a lateral substituent.

Development of Photo-Active Materials (e.g., Photo-acid Generators)

Photo-active materials are compounds that undergo a chemical or physical change upon exposure to light. Photo-acid generators (PAGs) are a class of photo-active materials that produce a strong acid upon irradiation. nih.govtcichemicals.com They are crucial components in photolithography for the fabrication of microelectronics and in other light-induced curing processes. google.comrsc.org

The core structure of many PAGs consists of an onium salt, such as a triphenylsulfonium (B1202918) or diphenyliodonium (B167342) salt, which acts as the photo-labile acid precursor. While this compound itself is not a PAG, its biphenyl framework is a common structural element in the chromophores of PAGs. The photochemical properties of biphenyl ketones can be exploited in the design of new photo-active systems. The absorption of light can lead to the population of an excited state, which can then initiate a variety of chemical reactions. For instance, the triplet excited state of a ketone can participate in hydrogen abstraction or energy transfer processes.

By incorporating the 1-(3'-Methyl-[1,1'-biphenyl)-3-yl)ethanone scaffold into a larger molecular system containing a sulfonium (B1226848) or iodonium (B1229267) salt moiety, it is conceivable to create novel PAGs with tailored absorption characteristics and acid-generating efficiencies. The methyl and acetyl groups offer synthetic handles to attach the onium salt functionality or to modify the chromophore's absorption spectrum.

Use in the Development of New Agrochemical and Pharmaceutical Scaffolds

The biphenyl moiety is a well-established "privileged scaffold" in medicinal chemistry and agrochemical research, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. rsc.org The versatility of this compound as a synthetic intermediate makes it an attractive starting point for the development of new bioactive molecules.

The substitution pattern on the biphenyl rings is crucial for determining the biological activity. The methyl and acetyl groups of this compound provide opportunities for diversification to explore structure-activity relationships (SAR). For example, the acetyl group can be converted to a variety of other functional groups, such as oximes, hydrazones, or substituted alcohols, which can interact with biological targets through hydrogen bonding or other non-covalent interactions.

In the agrochemical field, biphenyl structures are found in some fungicides and herbicides. researchgate.netgoogle.com The development of new pesticides is driven by the need to overcome resistance to existing agents and to improve efficacy and safety profiles. The this compound scaffold can be used to generate libraries of novel compounds for screening against various agricultural pests and pathogens.

In pharmaceutical research, the biphenyl scaffold is present in numerous approved drugs and clinical candidates. For instance, biphenyl-containing compounds have been investigated as kinase inhibitors. mdpi.com The acetyl group of this compound can serve as an anchor point for building more complex structures that can fit into the active site of a target enzyme. The methyl group can provide steric bulk or lipophilicity, which can influence binding affinity and pharmacokinetic properties. The ability to systematically modify the structure of this compound through established synthetic methodologies makes it a valuable tool in the drug discovery process.

Field Potential Application of this compound Rationale
AgrochemicalsPrecursor for novel fungicides or herbicides.Biphenyl scaffold is present in existing agrochemicals. Functional groups allow for SAR studies.
PharmaceuticalsScaffold for the development of new drugs (e.g., kinase inhibitors).Biphenyl is a privileged scaffold. Acetyl group serves as a key functional handle for derivatization.

Future Research Directions and Emerging Perspectives on Biphenyl Acetophenones

The study of biphenyl (B1667301) acetophenones, including the specific compound 1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone, is entering a new phase of research characterized by the pursuit of efficiency, sustainability, and deeper mechanistic understanding. Future research is poised to build upon the foundational knowledge of these versatile molecular scaffolds, branching into innovative methodologies and applications. The following sections outline the key emerging perspectives and future research directions for this class of compounds.

Q & A

Q. What are the common synthetic routes for preparing 1-(3'-Methyl-[1,1'-biphenyl]-3-yl)ethanone, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves two key steps: (i) constructing the biphenyl backbone and (ii) introducing the ethanone group.

  • Biphenyl Formation : Suzuki-Miyaura cross-coupling is often employed, using a palladium catalyst (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic acids. For example, 3-bromoacetophenone can react with 3-methylphenylboronic acid under inert conditions (N₂ atmosphere) with K₂CO₃ as a base in a solvent like ethanol/water (4:1) .
  • Acylation : Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous dichloromethane at 0–5°C ensures regioselectivity .
  • Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol) enhance purity. Yields >70% are achievable with strict moisture control and stoichiometric precision .

Q. What spectroscopic and chromatographic techniques are employed to characterize the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.4–2.6 ppm), and ketone protons (δ 2.1 ppm). ¹³C NMR confirms carbonyl (δ ~205 ppm) and quaternary carbons .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 225.12) and fragmentation patterns to verify the biphenyl-acetophenone scaffold .
  • X-ray Crystallography : For crystalline derivatives, single-crystal X-ray analysis resolves bond lengths and dihedral angles, critical for confirming regiochemistry .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity (>98%) and detects trace impurities .

Advanced Research Questions

Q. How can computational modeling tools like AutoDock Vina predict the biological interactions of derivatives of this compound?

Methodological Answer:

  • Docking Studies : AutoDock Vina simulates ligand-receptor binding by calculating binding affinities (ΔG) and poses. For example, docking the compound into cyclooxygenase-2 (COX-2) reveals hydrogen bonds with Arg120 and hydrophobic interactions with Val523 .
  • Molecular Dynamics (MD) : GROMACS or AMBER evaluates stability of docked complexes over 100-ns simulations, analyzing RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., logP ~3.2, BBB permeability) to prioritize derivatives for in vitro testing .

Q. What strategies resolve contradictory data in the reported biological activities of structural analogs of this compound?

Methodological Answer:

  • Controlled Replication : Reproduce assays under standardized conditions (e.g., MTT protocol for cytotoxicity, 48-h incubation, 10% FBS) to minimize variability .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing methoxy with trifluoromethyl) and correlate changes with activity trends. For instance, fluorination at the 4'-position enhances cytotoxicity against MCF-7 cells (IC₅₀ from 25 µM to 12 µM) .
  • Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays (e.g., HO-1 inhibition) to confirm target engagement .

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

Methodological Answer:

  • Directing Groups : Introduce temporary directing groups (e.g., -NHBoc) at the 2-position to bias electrophilic attack (e.g., nitration) to the 5-position. Subsequent deprotection restores the original structure .
  • Lewis Acid Modulation : Adjust AlCl₃ concentration in Friedel-Crafts reactions to favor para-acylation over ortho products (para:ortho ratio 8:1 at 0.1 M AlCl₃) .
  • Computational Guidance : DFT calculations (Gaussian 09, B3LYP/6-31G*) predict charge distribution and reactive sites, guiding synthetic design .

Q. What methodologies are recommended for designing derivatives of this compound with enhanced selectivity for cancer vs. normal cells?

Methodological Answer:

  • Bioisosteric Replacement : Replace the methyl group with a trifluoromethyl group to improve metabolic stability and membrane permeability. For example, 1-(3'-CF₃-biphenyl-3-yl)ethanone shows 3-fold higher selectivity (SI = 15) in MCF-7 vs. HEK293 cells .
  • Prodrug Strategies : Conjugate with a glutathione-sensitive linker to release the active compound selectively in tumor microenvironments .
  • Transcriptomic Profiling : RNA-seq of treated cells identifies upregulated pathways (e.g., apoptosis genes BAX/BAK) to validate mechanism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.